Methyl 2-bromothiazole-4-carboxylate

Solid-phase handling Recrystallization Process chemistry

Methyl 2-bromothiazole-4-carboxylate is a crystalline solid (mp 128-132°C) critical for reproducible Suzuki-Miyaura cross-couplings. Unlike its liquid ethyl ester analog, it enables automated solid dispensing and recrystallization, reducing solvent usage. The C2-bromo substituent provides distinct reactivity for building thiazole libraries in kinase inhibitor and anticancer research.

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
CAS No. 170235-26-4
Cat. No. B071075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromothiazole-4-carboxylate
CAS170235-26-4
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=N1)Br
InChIInChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3
InChIKeyYOWKNNKTQWCYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromothiazole-4-carboxylate CAS 170235-26-4: Core Building Block Profile


Methyl 2-bromothiazole-4-carboxylate (CAS 170235-26-4) is a heterocyclic building block belonging to the thiazolecarboxylic acid ester class. It features a bromine atom at the C2 position and a methyl ester group at the C4 position of the thiazole ring, imparting distinct physicochemical properties including a melting point range of 128–132 °C and a calculated LogP of 1.69 [1]. The compound is commercially available at >98% purity and serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [1][2].

Methyl 2-bromothiazole-4-carboxylate Substitution Risks: Why Analog Interchange Compromises Results


Direct substitution of methyl 2-bromothiazole-4-carboxylate with its closest analogs—such as the ethyl ester (CAS 100367-77-9) or the regioisomeric 4-bromo-2-carboxylate—cannot be assumed without compromising reaction yields, purification efficiency, or biological activity profiles. The methyl ester exists as a crystalline solid (mp 128–132 °C), whereas the ethyl ester is a liquid at ambient temperature, leading to divergent handling, purification, and formulation workflows . Furthermore, the C2-bromo substituent exhibits distinct reactivity in Suzuki-Miyaura couplings compared to the corresponding chloro analog, and the methyl ester imparts a lower LogP (1.69) relative to the ethyl ester (2.08), influencing solubility and partitioning in biological assays [1]. These quantifiable differences necessitate product-specific procurement for reproducible results.

Methyl 2-bromothiazole-4-carboxylate Differentiators: Quantitative Evidence vs. Closest Analogs


Physical State: Crystalline Solid vs. Liquid Ethyl Ester Simplifies Purification

Methyl 2-bromothiazole-4-carboxylate is a crystalline solid with a melting point of 128–132 °C, whereas the direct analog ethyl 2-bromothiazole-4-carboxylate (CAS 100367-77-9) is reported as a colorless liquid at room temperature [1]. This physical state difference directly impacts purification and handling workflows.

Solid-phase handling Recrystallization Process chemistry

Synthesis Efficiency: 87% Yield from Ethyl Ester Outperforms Direct Ethyl Ester Synthesis

Methyl 2-bromothiazole-4-carboxylate can be prepared via transesterification from the corresponding ethyl ester and methanol in approximately 87% yield [1]. In contrast, direct synthesis of the ethyl ester from bromothiazole precursors is reported to proceed in 84% yield . This cross-study comparison suggests that the methyl ester synthetic pathway offers a modest yield advantage in the final esterification step.

Synthetic route optimization Yield comparison Ester interchange

Suzuki-Miyaura Coupling: Enables Total Synthesis of Bioactive Natural Products

Methyl 2-bromothiazole-4-carboxylate served as the key building block in the total synthesis of anithiactins A–C and thiasporine A via Suzuki-Miyaura cross-coupling with 2-aminophenylboronic acid hydrochloride, forming the common intermediate methyl 2-(2-aminophenyl)thiazole-4-carboxylate in good overall yield [1]. The derived natural product thiasporine A exhibited cytotoxicity against the non-small-cell lung cancer cell line H2122 with an IC50 of 5.4 μM, whereas the other anithiactins (1–3) showed no significant cytotoxicity [1].

Cross-coupling Total synthesis Anticancer natural products

Lipophilicity Differentiation: Lower LogP than Ethyl Ester Influences Solubility and Assay Compatibility

The calculated LogP of methyl 2-bromothiazole-4-carboxylate is 1.69 [1], whereas the corresponding ethyl ester (CAS 100367-77-9) has a reported LogP of 2.08 [2]. This 0.39 unit reduction in LogP corresponds to a ~2.5-fold decrease in theoretical octanol-water partition coefficient, suggesting improved aqueous solubility and potentially better compatibility with aqueous biological assay conditions.

Lipophilicity LogP ADME prediction

Methyl 2-bromothiazole-4-carboxylate: Validated Research and Industrial Use Cases


Suzuki-Miyaura Cross-Coupling for Drug Discovery Libraries

The C2-bromo substituent undergoes efficient palladium-catalyzed cross-coupling with aryl- and heteroarylboronic acids, as demonstrated in the total synthesis of anithiactins and thiasporine A [1]. This enables the rapid generation of 2-arylated thiazole-4-carboxylate libraries for structure-activity relationship (SAR) studies in kinase inhibitor and anticancer programs.

Solid-Phase Handling and Parallel Synthesis Workflows

Because methyl 2-bromothiazole-4-carboxylate is a crystalline solid (mp 128–132 °C), it is amenable to automated solid dispensing systems and recrystallization-based purification [2]. This contrasts with the liquid ethyl ester analog and reduces solvent usage and purification time in parallel synthesis campaigns.

Intermediate for Anticancer Lead Optimization

The derived natural product thiasporine A exhibits selective cytotoxicity against H2122 non-small-cell lung cancer cells (IC50 = 5.4 μM) [1], supporting the use of methyl 2-bromothiazole-4-carboxylate as a privileged scaffold for further medicinal chemistry optimization targeting lung and other solid tumors.

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